molecular formula C17H24O8 B12380048 Acantrifoside E

Acantrifoside E

Cat. No.: B12380048
M. Wt: 356.4 g/mol
InChI Key: ZDLGCAQIENQSSF-QIQYSRIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acantrifoside E involves the glycosylation of 2,6-dimethoxy-4-propenylphenol with a suitable glucopyranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from the stem bark of Acanthopanax trifoliatus. The process involves drying and powdering the bark, followed by extraction with ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Acantrifoside E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acantrifoside E has a wide range of applications in scientific research:

Mechanism of Action

Acantrifoside E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Additionally, it scavenges free radicals, thereby reducing oxidative stress in cells .

Comparison with Similar Compounds

Uniqueness: Acantrifoside E is unique due to its specific glycosylation pattern and the presence of a dimethoxypropenylphenol core. This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for research and therapeutic applications .

Biological Activity

Acantrifoside E is a compound derived from the Ferula genus, specifically noted for its diverse biological activities. This article explores its cytotoxic properties, potential therapeutic applications, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound is classified as a phytochemical, which indicates its origin from plant sources. Its structure is characterized by specific functional groups that contribute to its biological activity. While detailed structural data is not provided in the current literature, it is essential to understand that the arrangement of atoms within this compound plays a crucial role in its interaction with biological systems.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50 values) observed in different tumor cell lines:

Cell Line IC50 (µM)
CH1>250
A549>250
SK-MEL-2862.5

In a study involving multiple phytochemicals, this compound exhibited significant cytotoxicity, particularly against SK-MEL-28 cells, with an IC50 value of 62.5 µM. In contrast, other compounds such as Cisplatin showed much lower IC50 values (1.3 µM in CH1 cells), indicating that this compound may require higher concentrations to achieve similar effects .

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. Further research is needed to elucidate these pathways and confirm the specific mechanisms involved.

Case Studies and Research Findings

Case studies have highlighted the potential therapeutic applications of this compound in oncology. For instance, a study examining its effects on melanoma cell lines found that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The following points summarize key findings from relevant research:

  • Anticancer Properties : this compound has shown promising results in inhibiting the growth of melanoma cells.
  • Safety Profile : Preliminary assessments indicate that this compound may have a favorable safety profile compared to conventional chemotherapeutics.
  • Synergistic Effects : When combined with other agents, this compound may enhance therapeutic efficacy, suggesting potential for combination therapies.

Future Directions

Research into this compound is still in its early stages, and several areas warrant further exploration:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety of this compound in a living organism.
  • Mechanistic Studies : Investigating the molecular pathways affected by this compound to understand how it induces cell death.
  • Clinical Trials : Initiating clinical trials to evaluate its effectiveness in human subjects suffering from various cancers.

Properties

Molecular Formula

C17H24O8

Molecular Weight

356.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1

InChI Key

ZDLGCAQIENQSSF-QIQYSRIJSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC

Origin of Product

United States

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